Rac Rasagiline-13C3 Mesylate is a derivative of Rasagiline, a well-known irreversible inhibitor of monoamine oxidase, primarily used in the treatment of Parkinson's disease. The compound is characterized by the inclusion of stable isotopes, specifically carbon-13, which can be valuable for research and clinical studies involving metabolic pathways and pharmacokinetics. The chemical structure of Rac Rasagiline-13C3 Mesylate contributes to its classification as a small molecule drug with significant therapeutic applications.
Rasagiline itself is derived from propargylamine and is classified as a monoamine oxidase inhibitor. The mesylate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. Rac Rasagiline-13C3 Mesylate is categorized under the following:
The compound is produced through various synthetic pathways that involve racemic mixtures, where both enantiomers (R and S forms) are present.
The synthesis of Rac Rasagiline-13C3 Mesylate typically involves several key steps:
The molecular structure of Rac Rasagiline-13C3 Mesylate can be analyzed using various spectroscopic techniques:
The compound exhibits chirality due to the presence of an asymmetric carbon atom, which contributes to its pharmacological activity .
Rac Rasagiline-13C3 Mesylate participates in various chemical reactions typical for amines and sulfonates:
These reactions are crucial for understanding the compound's stability, reactivity, and potential degradation pathways .
Rasagiline functions primarily as an irreversible inhibitor of monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain:
The mechanism highlights its role in enhancing dopaminergic transmission in patients suffering from Parkinson's disease .
Rac Rasagiline-13C3 Mesylate possesses several notable physical and chemical properties:
These properties are essential for formulation development and quality control during manufacturing processes .
Rac Rasagiline-13C3 Mesylate has several important applications:
rac Rasagiline-13C3 Mesylate is a stable isotope-labeled analog of racemic rasagiline mesylate, where three carbon atoms in the propargyl moiety are replaced with ¹³C isotopes. The compound consists of a 1-aminoindan core linked to a ¹³C₃-labeled propargyl group, forming the base structure, which is subsequently salified with methanesulfonic acid (mesylate) [2] [6]. The molecular formula is C₁₀¹³C₃H₁₇NO₃S, with a precise molecular weight of 270.32 g/mol [1] [5]. This configuration positions the isotopic labels exclusively within the propargylamine functional group (–¹³CH≡¹³C–¹³CH₂–), a strategic design that facilitates tracing of molecular interactions in research applications without altering the compound's chemical behavior [2] [6].
The isotopic enrichment (³⁵‰) occurs at specific positions: C1 (terminal alkyne carbon), C2 (internal alkyne carbon), and C3 (methylene carbon) of the propargyl chain, as confirmed by the SMILES notation O=S(O)(C)=O.[¹³CH]≡[¹³C][¹³CH₂]NC₁C₂=CC=CC=C₂CC₁ [2] [6]. This labeling pattern preserves the molecule's steric and electronic properties while enabling detection via mass spectrometry or NMR. The alkyne group serves a dual purpose: it maintains the pharmacophore essential for MAO-B inhibition and acts as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications [2] [6].
Table 1: Atomic Specification of rac Rasagiline-13C3 Mesylate
Component | Specification |
---|---|
Molecular Formula | C₁₀¹³C₃H₁₇NO₃S |
Molecular Weight | 270.32 g/mol |
CAS Number | 1216757-55-9 |
Isotopic Enrichment | ≥99% ¹³C at three positions |
Labeled Positions | Propargyl group: –¹³CH≡¹³C–¹³CH₂– |
Unlabeled Fragment | 2,3-Dihydro-1H-inden-1-amine + mesylate ion |
The compound adheres to systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary systematic name is methanesulfonic acid; N-(prop-2-yn-1-yl-¹³C₃)-2,3-dihydro-1H-inden-1-amine (1:1), which explicitly denotes the ¹³C₃-labeled propargyl group and the 1:1 stoichiometry with mesylate counterion [1] [9]. In pharmacological contexts, it is frequently designated as rac Rasagiline-13C3 Mesylate, emphasizing the racemic nature (equal parts R- and S-enantiomers) and isotopic labeling [3] [8].
Multiple synonyms appear across commercial and research literature, including AGN1135-13C3, TVP1012-13C3 racemic, and 2,3-Dihydro-N-2-Propynyl-1-indanamine-13C3 Mesylate [2] [9]. These aliases reflect historical development codes (AGN1135, TVP1012) and simplified chemical descriptors. Crucially, the term "racemic" distinguishes it from enantiopure forms like the therapeutically used (R)-rasagiline. The CAS registry (1216757-55-9) universally identifies this isotopologue, while the unlabeled racemic mesylate salt is registered under CAS 1875-50-9 [5] [8].
Table 2: Official and Common Nomenclature
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | Methanesulfonic acid; N-(prop-2-yn-1-yl-¹³C₃)-2,3-dihydro-1H-inden-1-amine (1:1) |
Pharmacological Name | rac Rasagiline-13C3 Mesylate |
Common Synonyms | AGN1135-13C3; TVP1012-13C3 racemic; 2,3-Dihydro-N-2-Propynyl-1-indanamine-13C3 Mesylate |
CAS Number | 1216757-55-9 |
Unlabeled Analog CAS | 1875-50-9 |
rac Rasagiline-13C3 Mesylate presents as a white to off-white crystalline solid under ambient conditions [2] [6]. It exhibits high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, moderate solubility in ethanol, and limited solubility in aqueous buffers, consistent with its hydrophobic indane scaffold [3] [9]. The mesylate salt form enhances crystallinity and stability compared to the free base, though quantitative solubility data remain proprietary among suppliers.
Stability studies indicate that the compound remains intact for ≥24 months when stored desiccated at 2–8°C, protected from light and humidity [5] [9]. Thermal decomposition occurs above 200°C, with no reported phase transitions below this threshold. The crystalline structure has not been fully resolved via X-ray diffraction, but spectroscopic data (FTIR, NMR) confirm retention of the indane ring’s conformational rigidity and the propargyl group’s linear geometry [7]. The isotopic labeling does not alter melting behavior or spectral properties relative to unlabeled rasagiline mesylate, though mass spectrometry reveals the characteristic 3 Da shift expected from ¹³C₃ incorporation [5] [7].
Table 3: Physicochemical Profile
Property | Specification |
---|---|
Physical Form | White to off-white crystalline solid |
Solubility | Soluble: DMSO, methanol; Slightly soluble: water |
Storage Stability | 24 months at 2–8°C (desiccated, protected from light) |
Thermal Decomposition | >200°C |
Hygroscopicity | Low |
Spectroscopic Shift | +3 Da in MS (vs. unlabeled analog) |
Crystallographic Data | Not publicly reported |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1